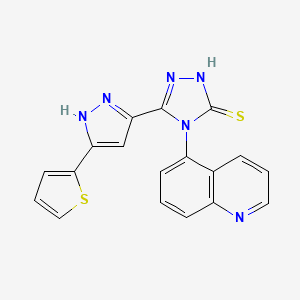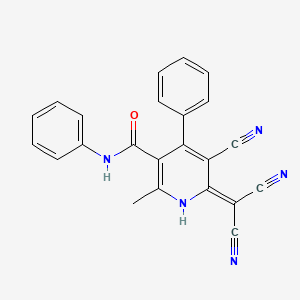
4,6-Dibromo-2,1,3-benzoxadiazole 1-oxide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4,6-DIBROMO-2,1,3-BENZOXADIAZOL-1-IUM-1-OLATE is an organic compound with the molecular formula C6H2Br2N2O. It is a derivative of benzoxadiazole, characterized by the presence of two bromine atoms at the 4 and 6 positions. This compound is known for its applications in organic electronics, particularly in the synthesis of light-emitting diodes and conducting polymers .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
4,6-DIBROMO-2,1,3-BENZOXADIAZOL-1-IUM-1-OLATE can be synthesized through the bromination of benzoxadiazole. The typical synthetic route involves the reaction of benzoxadiazole with bromine in the presence of a suitable solvent such as toluene. The reaction is carried out under controlled temperature conditions to ensure the selective bromination at the 4 and 6 positions .
Industrial Production Methods
Industrial production of 4,6-DIBROMO-2,1,3-BENZOXADIAZOL-1-IUM-1-OLATE follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and precise control of reaction parameters to achieve high yields and purity. The compound is then purified through recrystallization or chromatography techniques .
Analyse Des Réactions Chimiques
Types of Reactions
4,6-DIBROMO-2,1,3-BENZOXADIAZOL-1-IUM-1-OLATE undergoes various chemical reactions, including:
Substitution Reactions: The bromine atoms can be substituted with other functional groups using nucleophilic substitution reactions.
Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, altering its electronic properties.
Common Reagents and Conditions
Nucleophilic Substitution: Common reagents include sodium hydroxide or potassium tert-butoxide.
Oxidation: Reagents such as potassium permanganate or hydrogen peroxide can be used.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are commonly employed.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution can yield various substituted benzoxadiazole derivatives, while oxidation and reduction can lead to different oxidation states of the compound .
Applications De Recherche Scientifique
4,6-DIBROMO-2,1,3-BENZOXADIAZOL-1-IUM-1-OLATE has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of complex organic molecules.
Biology: Investigated for its potential biological activities and interactions with biomolecules.
Medicine: Explored for its potential therapeutic applications, including as a precursor for drug development.
Industry: Utilized in the production of organic light-emitting diodes (OLEDs) and conducting polymers for electronic devices
Mécanisme D'action
The mechanism of action of 4,6-DIBROMO-2,1,3-BENZOXADIAZOL-1-IUM-1-OLATE involves its interaction with specific molecular targets and pathways. The compound can interact with electron-rich sites in biomolecules, leading to various biological effects. In organic electronics, its unique electronic properties enable it to function as an efficient building block for light-emitting and conducting materials .
Comparaison Avec Des Composés Similaires
Similar Compounds
4,7-Dibromo-2,1,3-benzothiadiazole: Another brominated derivative of benzothiadiazole, used in similar applications in organic electronics.
4,7-Dibromo-2,1,3-benzoxadiazole: A closely related compound with similar structural features and applications.
Uniqueness
4,6-DIBROMO-2,1,3-BENZOXADIAZOL-1-IUM-1-OLATE is unique due to its specific bromination pattern, which imparts distinct electronic properties. This makes it particularly valuable in the synthesis of advanced materials for organic electronics, where precise control over electronic properties is crucial .
Propriétés
Formule moléculaire |
C6H2Br2N2O2 |
|---|---|
Poids moléculaire |
293.90 g/mol |
Nom IUPAC |
4,6-dibromo-1-oxido-2,1,3-benzoxadiazol-1-ium |
InChI |
InChI=1S/C6H2Br2N2O2/c7-3-1-4(8)6-5(2-3)10(11)12-9-6/h1-2H |
Clé InChI |
XEHHIADOOVNCSJ-UHFFFAOYSA-N |
SMILES canonique |
C1=C(C=C(C2=NO[N+](=C21)[O-])Br)Br |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![7-(3-Hydroxy-4-methoxyphenyl)-2-methyl-4,7-dihydro[1,2,4]triazolo[1,5-a]pyrimidine-5-carboxylic acid](/img/structure/B11045505.png)
![5-(3,4-Dimethoxyphenyl)[1,2,5]oxadiazolo[3,4-b]pyrazine](/img/structure/B11045509.png)
![N-[1-(13-Dimethyl-1H-pyrazol-4-YL)ethyl]prop-2-ynamide](/img/structure/B11045510.png)
![3-(2,3-dihydro-1,4-benzodioxin-6-yl)-3-hydroxy-1-phenyl-2,3,6,7-tetrahydro-5H-imidazo[2,1-b][1,3]thiazin-1-ium](/img/structure/B11045512.png)
![N-(2-(1H-Imidazol-1-yl)ethyl)-2-(3-oxo-2-(pyridin-3-ylmethyl)-3,5,6,7,8,9-hexahydro-2H-[1,2,4]triazolo[4,3-a]azepin-7-yl)acetamide](/img/structure/B11045516.png)
![3-amino-1-phenyl-6,7-dihydro-8H-cyclopenta[e]imidazo[1,5-b]pyridazin-8-one](/img/structure/B11045524.png)
![3-(Propan-2-yl)-6-(4-propoxyphenyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole](/img/structure/B11045541.png)
![Methyl 5-[3-amino-4-(methoxymethyl)-6-methylthieno[2,3-b]pyridin-2-yl]thiophene-2-carboxylate](/img/structure/B11045555.png)
![1-{3-[(4-chlorophenyl)sulfonyl]-5-methoxyphenyl}-1H-tetrazole](/img/structure/B11045561.png)

![3-(1,3-Benzodioxol-5-yl)-6-(2,4-dichlorophenyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole](/img/structure/B11045569.png)

![2'-(morpholin-4-yl)-2,4',7'-trioxo-1,2,4',6',7',8'-hexahydro-3'H-spiro[indole-3,5'-pyrido[2,3-d]pyrimidine]-6'-carbonitrile](/img/structure/B11045584.png)
![N-[(1Z)-2-cyano-1-(morpholin-4-yl)-3-oxoprop-1-en-1-yl]formamide](/img/structure/B11045587.png)
